Trimyristin

Pharmaceutical formulation Solid lipid nanoparticles (SLN) Drug delivery systems

Procure Trimyristin (glyceryl trimyristate, C14:0) for reproducible solid lipid nanoparticle (SLN) formulation. Unlike trilaurin (C12:0), which yields supercooled melt emulsions, trimyristin forms a crystalline solid core under identical melt-homogenization—critical for controlled release. With near-quantitative in vivo digestibility (~100%), it maximizes systemic exposure of co‑administered lipophilic actives, decisively outperforming tripalmitin (82–84%) and tristearin (6–8%). For validated analytical methods, certified ≥98% GC reference standards are mandatory; reserve research-grade (≥95%) for early-stage screening only.

Molecular Formula C45H86O6
Molecular Weight 723.2 g/mol
CAS No. 555-45-3
Cat. No. B1681580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimyristin
CAS555-45-3
SynonymsTrimyristin;  Myristic Acid Triglyceride;  NSC 4062.
Molecular FormulaC45H86O6
Molecular Weight723.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3
InChIKeyDUXYWXYOBMKGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimyristin (CAS 555-45-3) Sourcing Guide: Specifications and Supply Chain Positioning


Trimyristin (glyceryl trimyristate, CAS 555-45-3) is a C14:0 saturated monoacid triacylglycerol with molecular formula C45H86O6 and molecular weight 723.16 g/mol [1]. It is a white to light yellow crystalline powder with a melting point of 56–57 °C and density of 0.924 ± 0.06 g/cm³ at 20 °C [2]. The compound is insoluble in water but soluble in chloroform, ether, ethanol, and dichloromethane . Commercially, Trimyristin is available in multiple purity grades suitable for distinct research and industrial applications, with analytical reference standards requiring ≥98–99% GC purity, while research-grade material typically meets ≥95% GC specifications [3][4].

Why Trimyristin Cannot Be Replaced by Trilaurin, Tripalmitin, or Tristearin in Formulation-Critical Applications


Saturated monoacid triacylglycerols of different chain lengths—trilaurin (C12:0), trimyristin (C14:0), tripalmitin (C16:0), and tristearin (C18:0)—exhibit fundamentally divergent physicochemical behaviors that preclude simple interchange in formulation science. Differential scanning calorimetry (DSC) and X-ray diffraction studies demonstrate that crystallization tendency, polymorphic transition kinetics, and solid lipid nanoparticle (SLN) formation capability vary systematically with fatty acid chain length [1][2]. Digestibility coefficients in mammalian systems differ dramatically, ranging from near-complete absorption for trimyristin to negligible absorption for tristearin [3]. Binary phase behavior in lipid mixtures further confirms non-ideal mixing and eutectic point shifts dependent on specific chain length combinations, meaning substitution alters melting profiles, texture, and drug release kinetics [4]. Consequently, procurement specifications must be compound-specific rather than class-based.

Trimyristin (555-45-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


Solid Lipid Nanoparticle Formation: Trimyristin Occupies the Critical Functional Boundary Between C12 and C16/C18 Triglycerides

Trimyristin (C14:0) occupies a critical functional threshold in solid lipid nanoparticle (SLN) formation capability, as demonstrated by comparative DSC and X-ray diffraction analysis of melt-homogenized triglyceride dispersions. Tristearin (C18:0) and tripalmitin (C16:0) readily form solid nanoparticles upon storage at common temperatures after preparation [1]. In contrast, trilaurin (C12:0) colloidal dispersions do not form solid particles under identical conditions and must be regarded as emulsions of supercooled melts rather than true nanosuspensions [1]. Trimyristin uniquely exists at the functional boundary, capable of being obtained in either solid or liquid nanoparticle form depending on processing and storage conditions [1]. Furthermore, trimyristin demonstrates a larger incorporation capacity for the lipophilic model drug menadione in its liquid state compared to its solid state, a tunability not observed with the longer-chain analogs [1]. The kinetics of polymorphic transitions after crystallization are slower for longer-chain than for shorter-chain triglycerides, placing trimyristin in an intermediate kinetic regime [1].

Pharmaceutical formulation Solid lipid nanoparticles (SLN) Drug delivery systems Colloidal lipid carriers

Digestibility and Bioavailability: Trimyristin and Trilaurin Exhibit Near-Complete Absorption Versus Negligible Absorption for Tristearin

In vivo digestibility studies in mature male rats demonstrate stark, chain-length-dependent differences in triglyceride absorption. Trimyristin (C14:0) and trilaurin (C12:0) were very thoroughly absorbed, exhibiting practically 100% digestibility [1]. Tripalmitin (C16:0) showed moderate digestibility with coefficients of 84% (at 5% dietary inclusion) and 82% (at 10% dietary inclusion) [1]. In dramatic contrast, tristearin (C18:0) was very poorly utilized, with approximate digestive coefficients of only 6% and 8% under identical conditions [1]. This represents a greater than 90 percentage-point difference in absorption between trimyristin and tristearin, despite their structural homology differing only by four methylene units per fatty acid chain.

Nutritional biochemistry Lipid absorption Metabolism In vivo digestibility

Crystallization Temperature Modulation: Addition of Tristearin Raises Crystallization Temperature of Trimyristin Nanoparticles

In colloidal lipid nanoparticle systems, the crystallization behavior of trimyristin can be deliberately modulated through blending with longer-chain triglycerides. DSC analysis demonstrates that the addition of tristearin (C18:0) raises the crystallization temperature of colloidally dispersed trimyristin, thereby facilitating solidification during production [1]. This phenomenon is chain-length specific and does not occur to the same extent with shorter-chain analogs. The structure and melting behavior of the resulting mixed nanoparticles are more complex than those prepared from simple triglycerides, and the time-course of polymorphic transitions after crystallization may be altered significantly depending on the mixing ratio [1]. Notably, the melting enthalpy of mixed nanoparticle dispersions is not significantly different from that of simple triglyceride dispersions [1], indicating that blending enables process optimization without sacrificing thermal capacity.

Pharmaceutical processing Lipid nanoparticle manufacturing Process control Thermal analysis

Binary Phase Behavior: Trimyristin–Trilaurin System Exhibits Eutectic Point at X_LaLaLa = 0.7

Kinetic phase diagrams constructed from DSC heating thermograms (fast cooling and reheating at 5 °C min⁻¹) and powder X-ray diffraction reveal that the binary blend of trilaurin (LaLaLa) and trimyristin (MMM) exhibits a typical eutectic behavior with the eutectic point located at a molar fraction X_LaLaLa = 0.7 [1]. This eutectic composition represents the minimum melting point of the binary system. The introduction of mixed saturated TAGs (e.g., LaLaM or MMLa) into the binary blend shifts the eutectic point position: the LaLaLa–MMLa mixture shifts the eutectic to X_LaLaLa = 0.5, and the LaLaLa–LaLaM blend shifts it further to X_LaLaLa = 0.25 [1]. These quantitative phase relationships are essential for predicting melting behavior and texture in formulated lipid products.

Food science Lipid crystallization Phase diagrams Confectionery fats

α-Pinene Modulation: Trimyristin Forms Solid Solutions with Monoterpenes, Enabling Polymorphism Control

DSC, microscopy, and thermodynamic modeling studies of binary mixtures of triacylglycerols (trilaurin, trimyristin, tripalmitin) with α-pinene reveal that trimyristin forms solid solutions (cocrystals) with α-pinene even at low monoterpene concentrations [1]. This interaction modifies trimyristin's crystalline structure and polymorphism while increasing the mixture's initial melting temperature, decreasing biphasic states, and improving stability [1]. The β' polymorphism of the TAG is hindered at specific α-pinene concentrations, demonstrating that the monoterpene acts as a crystallization modifier [1]. Strong molecular interactions predicted by thermodynamic modeling corroborate these experimental observations [1].

Lipid crystallization modifiers Natural additives Polymorphism Thermodynamic modeling

Analytical Purity Grade Differentiation: Reference Standard (≥98–99% GC) Versus Research Grade (≥95% GC)

Commercially, Trimyristin is available in distinct purity grades suitable for different applications. Reference standard grade material is specified at ≥98% GC or ≥99% GC purity [1]. Research-grade material intended for synthesis or formulation development typically meets ≥95% GC specifications [2]. This purity stratification is critical for procurement decisions: the higher-purity reference standard is essential for analytical method validation, calibration, and regulatory compliance, while the research-grade material is appropriate for preliminary formulation work where cost considerations may be prioritized over absolute purity.

Analytical chemistry Quality control Reference materials Method validation

Trimyristin (555-45-3) Validated Application Scenarios Based on Quantitative Evidence


Solid Lipid Nanoparticle (SLN) Formulation Requiring Verifiable Solid-State Matrix Formation

Trimyristin is validated as a core lipid matrix for solid lipid nanoparticle (SLN) formulations where the formation of a solid crystalline core at physiological or storage temperatures is required. Unlike trilaurin (C12:0), which fails to form solid nanoparticles and remains as a supercooled melt emulsion under identical melt-homogenization conditions, trimyristin reliably forms solid nanoparticles [1]. This evidence-based distinction supports the selection of trimyristin over trilaurin for drug delivery applications requiring a solid lipid core to modulate release kinetics or protect encapsulated actives. Additionally, the ability to tune trimyristin's crystallization temperature through blending with tristearin provides process control advantages during manufacturing [1].

Pharmaceutical Lipid Excipient Selection for High-Bioavailability Oral Formulations

For oral pharmaceutical or nutraceutical formulations where lipid-based drug delivery systems (LBDDS) require a high-bioavailability excipient, trimyristin offers a compelling evidence-based advantage over longer-chain triglyceride alternatives. In vivo digestibility studies confirm that trimyristin is very thoroughly absorbed with approximately 100% digestive coefficient, compared to only 6–8% for tristearin (C18:0) and 82–84% for tripalmitin (C16:0) under identical dietary conditions [2]. This near-complete absorption profile supports trimyristin's selection when formulation design objectives include maximizing systemic exposure of co-administered lipophilic actives.

Confectionery and Cosmetic Lipid Blend Optimization Using Established Phase Behavior Data

Formulators developing confectionery coatings, margarines, spreads, or cosmetic lipid bases can leverage the established binary phase behavior of trimyristin with trilaurin to achieve predictable melting and textural properties. The kinetic phase diagram demonstrates a eutectic point at molar fraction X_LaLaLa = 0.7 for the LaLaLa–MMM system [3]. This quantitative phase relationship enables rational blend design to achieve targeted melting ranges and crystallization kinetics, reducing empirical trial-and-error in product development. Shifts in eutectic composition upon incorporation of mixed-acid TAGs (to X_LaLaLa = 0.5 or 0.25) provide additional formulation levers for fine-tuning product performance [3].

Analytical Method Development and Quality Control Requiring Certified Reference Material

For analytical laboratories performing method validation, system suitability testing, or quantitative analysis of triglyceride-containing samples, trimyristin reference standards with certified purity of ≥98–99% GC are required rather than research-grade material [4]. The procurement of higher-purity reference standard grade trimyristin is essential for generating defensible calibration curves, establishing method accuracy and precision parameters, and meeting regulatory documentation requirements. Research-grade trimyristin (≥95% GC) is appropriate for preliminary formulation screening but should not be substituted for reference standard material in validated analytical procedures [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimyristin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.